(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone
Description
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Properties
IUPAC Name |
[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-11-3-4-12(26-2)15-16(11)28-18(19-15)21-9-7-20(8-10-21)17(23)13-5-6-14(27-13)22(24)25/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSWOYXBZCILAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone is a complex organic compound that has garnered attention for its potential pharmacological applications. This compound contains a piperazine ring, a benzo[d]thiazole moiety, and a nitrothiophen group, which suggests a diverse range of biological activities, particularly in anticancer and antimicrobial domains.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.52 g/mol. The structure features significant functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 440.52 g/mol |
| Solubility | Varies with solvent |
| CAS Number | 941926-05-2 |
The precise mechanism of action for this compound is not fully elucidated. However, similar compounds have demonstrated mechanisms involving:
- Enzyme Inhibition : Compounds with benzo[d]thiazole moieties often inhibit various enzymes involved in cancer progression.
- Apoptosis Induction : There is evidence suggesting that this compound may induce apoptosis in cancer cells.
- Cell Cycle Arrest : It may also interfere with the cell cycle, preventing cancer cell proliferation.
Anticancer Activity
Several studies have indicated that derivatives of benzo[d]thiazole possess significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit growth in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| A549 (Lung Cancer) | 12.3 | |
| HeLa (Cervical Cancer) | 8.7 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Case Studies
- Case Study on Anticancer Effects : A study conducted on the effects of similar compounds on breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of derivatives containing the benzo[d]thiazole structure against resistant bacterial strains, showing promising results that suggest further exploration for potential therapeutic applications .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For example, studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cells by activating caspase pathways and modulating pro-apoptotic and anti-apoptotic proteins .
Case Study: Anticancer Efficacy
A study on related compounds demonstrated that those containing the benzothiazole structure effectively inhibited cancer cell proliferation. The mechanism involved the induction of S-phase arrest in the cell cycle, leading to increased apoptosis rates.
Antimicrobial Properties
The compound is also noted for its antimicrobial activities. The presence of the piperazine and thiazole moieties enhances its effectiveness against various bacterial strains.
Antimicrobial Activity Table
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone | E. coli | 12 µg/mL |
| This compound | S. aureus | 10 µg/mL |
| This compound | P. aeruginosa | 15 µg/mL |
These results suggest that the compound exhibits moderate to good antimicrobial activity, making it a candidate for further development in treating infectious diseases .
Neurological Applications
Emerging studies suggest that compounds with similar structures may also have neuroprotective effects. The interaction of these compounds with neurotransmitter systems could lead to potential treatments for neurological disorders.
Q & A
Q. Q1. How can researchers optimize the synthesis of (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example:
- Solvent Selection : Absolute ethanol or 1,4-dioxane are common solvents for heterocyclic coupling reactions. Ethanol is preferred for its low toxicity and ease of removal .
- Catalyst Use : Triethylamine (Et₃N) is effective for deprotonation and accelerating nucleophilic substitutions in piperazine-containing systems .
- Reaction Time : Stirring for 6–9 hours under reflux ensures completion, monitored via TLC .
- Purification : Recrystallization from dimethylformamide (DMF) or dioxane enhances purity .
Q. Q2. What analytical techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the benzo[d]thiazole (δ 1.69–2.57 ppm for CH₂ groups), piperazine (δ 3.2–3.8 ppm), and nitrothiophene (δ 7.5–8.2 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₉H₂₀N₄O₃S₂) .
Advanced Research Questions
Q. Q3. How should researchers design in vitro cytotoxicity assays for this compound against cancer cell lines?
Methodological Answer:
- Cell Line Selection : Use panels like human gastric (NUGC), liver (HA22T), and breast (MCF-7) cancer cells, alongside normal fibroblast (WI-38) controls .
- Protocol :
- Culture cells in RPMI-1640 medium with 5% FBS and 2 mM L-glutamine at 37°C/5% CO₂.
- Treat with compound concentrations (1–100 µM) for 48–72 h.
- Assess viability via sulforhodamine B (SRB) assay .
- Data Normalization : Compare to reference agents (e.g., CHS-828) and account for DMSO solvent effects (≤0.5% v/v) .
Q. Q4. How can structural modifications to the piperazine or nitrothiophene moieties alter bioactivity?
Methodological Answer:
- Piperazine Modifications :
- Nitrothiophene Modifications :
- Nitro Reduction : Converting NO₂ to NH₂ (via NaBH₄) may reduce cytotoxicity but improve selectivity .
- Ring Substitution : Replacing thiophene with pyridine alters π-π stacking interactions with biological targets .
Q. Q5. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Variable Control : Standardize assay conditions (e.g., cell passage number, serum batch) to minimize inter-lab variability .
- Structural Validation : Reconfirm compound purity and stereochemistry via XRD or HPLC before testing .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., nitro group vs. methoxy substitutions) to identify SAR trends .
Q. Q6. What theoretical frameworks guide mechanistic studies of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., kinases, DNA topoisomerases) .
- QSAR Modeling : Correlate electronic descriptors (e.g., logP, HOMO/LUMO) with bioactivity to guide synthesis .
- Environmental Impact Analysis : Apply INCHEMBIOL frameworks to assess biodegradation and ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
